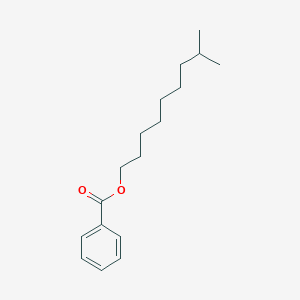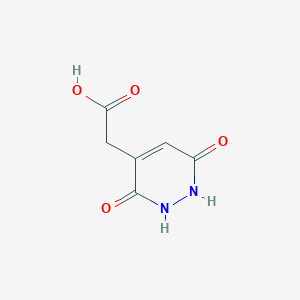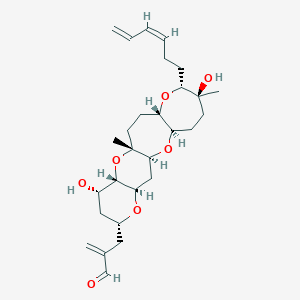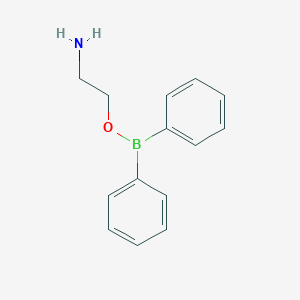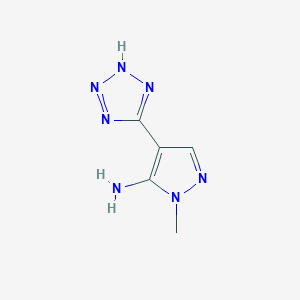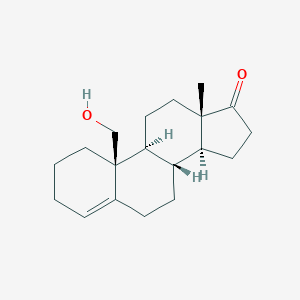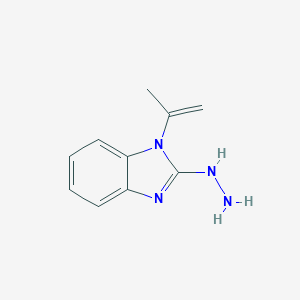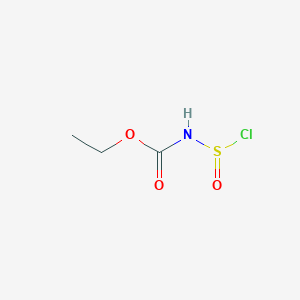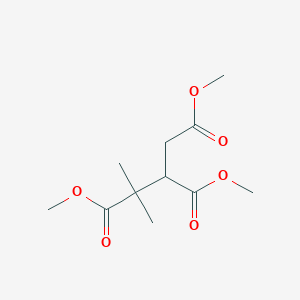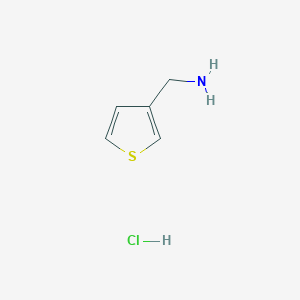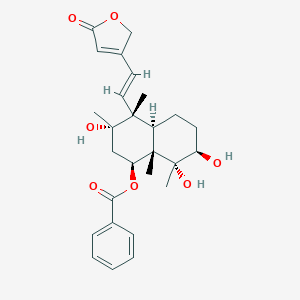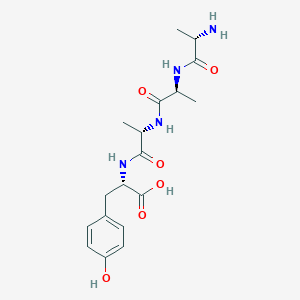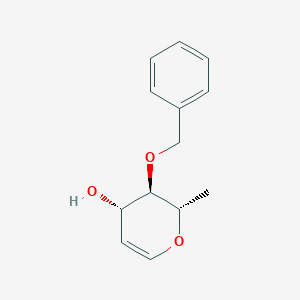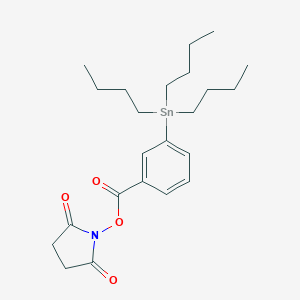
trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex cyclohexane derivatives involves multiple steps, including reactions that introduce fluorine atoms and create specific stereochemistries. For example, the stereoselective synthesis of trans-3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid via a key intermediate demonstrates the intricacy of synthesizing compounds with specific configurations (Nakada et al., 1979).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including the presence of difluorophenyl groups, significantly influences their physical and chemical properties. The X-ray analysis of certain cyclohexane derivatives helps determine the stereochemistry and molecular conformation, which are crucial for understanding their reactivity and interactions (Dmowski et al., 1996).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, such as epoxidation, which significantly alters their chemical properties. For instance, the epoxidation of cis-4-(p-chlorophenyl)-5-cyanocyclohexene yields products with different configurations, showcasing the compound's reactivity (Roll & Huitric, 1966).
Physical Properties Analysis
The introduction of difluorophenyl and other substituents affects the physical properties of cyclohexane derivatives, such as their phase behavior and transition temperatures. These properties are essential for applications in materials science, including liquid crystals (Takatsu et al., 1984).
Chemical Properties Analysis
The chemical properties of cyclohexane derivatives, such as reactivity towards different reagents and conditions, are dictated by their molecular structure. Studies on the oxidation of cyclohexene to produce important compounds like trans-1,2-cyclohexanediol under mild conditions illustrate the utility and versatility of cyclohexane derivatives in synthetic chemistry (Yu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization of Organosoluble and Transparent Polyimides
The compound trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride, a derivative related to the queried chemical structure, was utilized in the synthesis of a series of polyimides. These polyimides exhibited high glass transition temperatures, good mechanical properties, and excellent optical transparency in the visible region due to the incorporation of the cyclohexane moiety into the main chain. This highlights the potential of related compounds in the development of materials with specific thermal and optical properties (Zhao et al., 2015).
Synthesis of Diolefin Fluorous Liquid Crystal Compound
(E)-4-(trans-4-(2-(trans-4-vinylbicyclohexyl)vinyl)cyclohexyl)-3′,4′-difluorophenyl, a compound sharing structural similarities with the queried chemical, was synthesized and exhibited exceptional performance as a diolefin fluorous liquid crystal compound. The study demonstrated the potential of such structures in the development of advanced liquid crystal materials (Shuai, 2010).
Transparent Polyimides from Cyclohexane Dianhydrides
Research on transparent polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides, closely related to the queried chemical, indicated that these materials possess high optical transparency, good mechanical properties, and excellent chemical solvent resistance. This is attributed to the denser polymer chain packing, especially in polyimides derived from the trans isomer, indicating the significance of molecular structure in determining the properties of polymeric materials (Chen et al., 2013).
Applications in Catalyst Activity and Selectivity
A series of C4-bridged diphosphines, including cis- and trans-1,2-bis(diphenylphosphinomethyl)cyclohexane, were studied for their catalytic activity and selectivity. These compounds, structurally related to the queried chemical, showed remarkable differences in catalyst activity and selectivity, highlighting the potential of such compounds in catalysis and organic synthesis (Knight et al., 2000).
Photopolymerization of Columnar Stacks
The compound N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide, structurally akin to the queried chemical, was assembled into a columnar stack and polymerized using a photoinitiated process. The resulting polymeric material displayed nanometer-sized fibrous morphologies, indicating the potential of such structures in the creation of nano-scale materials and devices (Masuda et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315-H319 , indicating that it causes skin irritation and serious eye irritation. The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
1,2-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUSMRUBCJGAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342417 |
Source


|
| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) | |
CAS RN |
118164-51-5 |
Source


|
| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

